2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities, including potential therapeutic applications. The unique structure of this compound, featuring a benzothiazepine core with various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine core. This intermediate is then reacted with 2,5-dimethylphenylacetyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation often involves halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxyphenethylamine
Uniqueness
Compared to similar compounds, 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE stands out due to its benzothiazepine core, which imparts unique chemical and biological properties. This structural feature allows for a broader range of interactions with biological targets, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C27H28N2O4S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N2O4S/c1-17-9-10-18(2)20(13-17)28-26(30)16-29-21-7-5-6-8-24(21)34-25(15-27(29)31)19-11-12-22(32-3)23(14-19)33-4/h5-14,25H,15-16H2,1-4H3,(H,28,30) |
InChI Key |
KJQBAJLMZVQQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.